4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
The compound 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a tricyclic heterocyclic molecule featuring a fused oxa-diazatricyclo framework. The tricyclic core (8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]) provides rigidity, while substituents like the chloro and pyridin-2-yl groups influence electronic properties and binding interactions .
Properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-7-4-5-14-18-12-17(15-11-13(23)8-9-19(15)27)25-26(18)22(29-21(14)20)16-6-2-3-10-24-16/h2-11,18,22,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWELBUQSRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo structure.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chlorination and Methoxylation: The phenol group is chlorinated and methoxylated using specific reagents and conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the diazatricyclo framework or the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution of the chlorine atom can yield various substituted phenols.
Scientific Research Applications
4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diazatricyclo framework and the pyridine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Several compounds share the tricyclic framework but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may favor interactions with enzymes requiring π-π stacking or hydrogen bonding at specific orientations.
- Substituent Effects : The methoxy group in the target compound enhances solubility compared to methyl or isopropyl groups in analogues .
Bioactivity and Similarity Indexing
- Tanimoto Coefficient Analysis: Using structural similarity metrics (Tanimoto score >0.8), the target compound clusters with tricyclic heterocycles featuring pyridine and chloro substituents .
- Bioactivity Clustering : Compounds with fused oxa/diaza rings often exhibit kinase or protease inhibition, as seen in 9-chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine .
Research Implications and Gaps
- Pharmacokinetics : The target compound’s logP and solubility remain unmeasured but are theorized to be intermediate between hydrophilic spirocyclic derivatives (e.g., ) and lipophilic isopropylphenyl analogues (e.g., ).
- Unanswered Questions: No direct bioactivity data exist for the target compound. Future work should prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and epigenetic targets (e.g., HDACs) based on structural parallels .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule featuring a chloro group and a pyridine moiety, which are often associated with various biological activities. The structural complexity, including the presence of diazatricyclo structures and methoxy groups, suggests potential interactions with biological targets.
1. Anticancer Properties
Many compounds with similar structural motifs have been investigated for their anticancer properties. For instance, phenolic compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
2. Antimicrobial Activity
Compounds containing halogen substituents (like chlorine) and heterocycles (like pyridine) often exhibit antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for antibiotic development.
3. Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.
4. Enzyme Inhibition
The presence of specific functional groups in this compound may allow it to act as an inhibitor for certain enzymes. For example, phenolic compounds are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Study 1: Anticancer Activity
A study investigating similar phenolic compounds demonstrated that they inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Study 2: Antimicrobial Efficacy
Research on chlorinated pyridine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective doses for potential therapeutic applications.
Study 3: Antioxidant Capacity
In vitro assays measuring the DPPH radical scavenging activity revealed that compounds with similar structures possess strong antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
